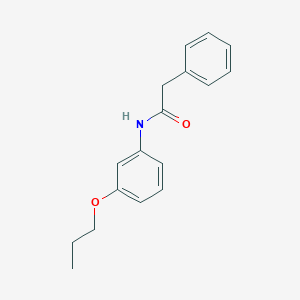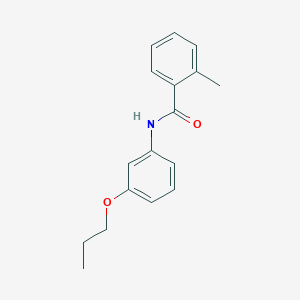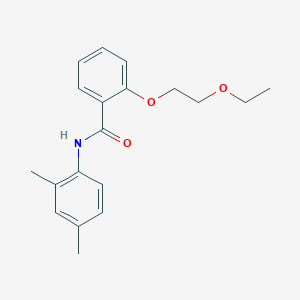
2-phenyl-N-(3-propoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(3-propoxyphenyl)acetamide is a chemical compound that falls under the class of N-phenylacetic acid derivatives. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine. In
Applications De Recherche Scientifique
2-phenyl-N-(3-propoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-(3-propoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-N-(3-propoxyphenyl)acetamide in lab experiments is its relatively low toxicity. It has also been shown to have good solubility in various solvents, making it easy to work with. However, one limitation of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 2-phenyl-N-(3-propoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods to increase its availability and reduce its cost. Another area of research is the investigation of its potential therapeutic applications in other fields of medicine, such as cancer treatment and autoimmune disorders. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-(3-propoxyphenyl)acetamide involves the reaction of 3-propoxyaniline with phenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization to obtain a pure form of this compound.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-phenyl-N-(3-propoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-2-11-20-16-10-6-9-15(13-16)18-17(19)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19) |
Clé InChI |
BNEAXNSXILHZKO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)



![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)
